molecular formula C21H20ClN5O2 B11020153 1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11020153
M. Wt: 409.9 g/mol
InChI Key: XQARZXOKMGPTFI-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a triazole ring, and a pyrrolidine carboxamide moiety.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyrrolidine-3-carboxylic acid under specific conditions to yield the final product . Industrial production methods often involve the use of phase transfer catalysts and controlled reaction temperatures to optimize yield and purity .

Chemical Reactions Analysis

1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. This inhibition can lead to the accumulation of certain metabolites, thereby exerting its effects .

Comparison with Similar Compounds

1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20ClN5O2/c22-18-5-1-15(2-6-18)10-26-12-17(9-20(26)28)21(29)25-19-7-3-16(4-8-19)11-27-14-23-13-24-27/h1-8,13-14,17H,9-12H2,(H,25,29)

InChI Key

XQARZXOKMGPTFI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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